molecular formula C₂₃H₂₇D₅N₆O₃S₂ B1159190 Thiovardenafil-d5

Thiovardenafil-d5

Cat. No.: B1159190
M. Wt: 509.7
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Quantitative Analytical Methodologies

Deuterated internal standards are molecules in which one or more hydrogen atoms (protium, ¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). clearsynth.com This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte of interest but has a higher molecular mass. mdpi.com This unique characteristic makes them invaluable tools in quantitative analysis, primarily when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core advantages of using deuterated analogs as internal standards include:

Compensation for Matrix Effects : In complex biological or environmental samples, other compounds can interfere with the ionization of the target analyte, either suppressing or enhancing its signal in the mass spectrometer. clearsynth.com Because a deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. researchgate.net By comparing the analyte's response to the known concentration of the internal standard, these variations can be normalized, leading to more accurate quantification.

Correction for Procedural Variability : Deuterated standards are added to a sample at the beginning of the analytical process. They can account for analyte loss during sample preparation steps such as extraction, evaporation, and reconstitution. nih.gov They also compensate for variations in injection volume and instrument response over time. a-2-s.com

Improved Precision and Accuracy : By mitigating the effects of sample matrix and procedural inconsistencies, deuterated internal standards significantly enhance the precision, accuracy, and robustness of analytical methods. clearsynth.comscispace.com They serve as reliable reference points for calibrating instruments and validating analytical procedures. clearsynth.commdpi.com

The ideal stable isotope-labeled (SIL) internal standard has a sufficient mass difference from the analyte (typically three or more mass units) to avoid spectral overlap, is isotopically pure, and does not undergo back-exchange of the deuterium atoms with hydrogen from the solvent. aoac.org

Key Advantages of Deuterated Internal Standards
AdvantageDescriptionPrimary Analytical Technique
Matrix Effect CompensationNormalizes signal suppression or enhancement from sample components by mimicking the analyte's behavior during ionization. clearsynth.comLC-MS/MS, GC-MS
Correction for Sample LossAccounts for analyte loss during multi-step sample preparation and extraction procedures. nih.govChromatography, Mass Spectrometry
Instrument Variability CorrectionCompensates for fluctuations in injection volume and detector response. a-2-s.comChromatography, Mass Spectrometry
Enhanced Accuracy & PrecisionLeads to more reliable and reproducible quantitative results by minimizing analytical errors. scispace.comQuantitative Analysis
Method ValidationServes as a benchmark to ensure an analytical method is robust and reliable. clearsynth.commdpi.comMethod Development

Role of Thiovardenafil-d5 as a Reference Material and Internal Standard for Phosphodiesterase Type 5 Inhibitor Analysis

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that includes well-known compounds such as sildenafil, tadalafil, and vardenafil (B611638). wikipedia.orgmedicalnewstoday.com In addition to these approved pharmaceuticals, a growing number of structural analogs have been illegally included as adulterants in dietary supplements and herbal products. nih.gov Thiovardenafil (B590386) is one such analog, structurally related to vardenafil. The accurate detection and quantification of these undeclared substances are crucial for public health and regulatory enforcement. nih.govaoac.org

This compound is the deuterium-labeled analog of Thiovardenafil. aoac.org Its chemical formula is C₂₃H₂₇D₅N₆O₃S₂. intlab.org It serves as an ideal internal standard and reference material for the analysis of Thiovardenafil and other related PDE5 inhibitors. aoac.org Analytical bodies, such as AOAC International, have recognized its use in establishing standard methods for the identification of PDE5 inhibitors in dietary supplements. aoac.org

In a typical analytical workflow, a known quantity of this compound is added to a sample suspected of containing PDE5 inhibitors. The sample is then processed and analyzed, often by LC-MS/MS. nih.gov The mass spectrometer is set to detect both the non-labeled analyte (e.g., Thiovardenafil or Vardenafil) and the deuterated internal standard (this compound). Because this compound behaves identically to the analyte during extraction and analysis, the ratio of their signal intensities allows for precise quantification of the unknown amount of the PDE5 inhibitor in the original sample. clearsynth.com This is particularly important for screening illicit health products where the matrix can be complex and variable. nih.gov

Overview of Research Paradigms Utilizing Isotopically Labeled Compounds in Chemical Sciences

The use of isotopically labeled compounds, including those labeled with deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), extends far beyond their role as internal standards in quantitative analysis. scispace.com This technique, known as isotopic labeling, is a powerful tool for tracing the path of molecules through complex chemical and biological systems. waters.com

Key research applications include:

Metabolism and Pharmacokinetics (DMPK) : Stable isotope-labeled compounds are widely used in drug discovery and development to study metabolic pathways, bioavailability, and drug interactions. scispace.com By administering a labeled drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME), and identify its various metabolites using mass spectrometry. nih.gov

Mechanistic and Kinetic Studies : The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. scispace.com This effect provides valuable insights into reaction mechanisms and the rate-determining steps of chemical and enzymatic processes.

Proteomics and Metabolomics : In proteomics, stable isotope labeling is used for the quantitative analysis of proteins and their post-translational modifications. scielo.br Similarly, in metabolomics, labeled compounds help to trace metabolic pathways and measure the flux of metabolites within a cell or organism. nih.gov

Environmental Science : Isotopically labeled compounds are used to track the fate of pollutants and agrochemicals in the environment, providing data on their persistence, degradation, and impact on ecosystems. nih.gov

The versatility of isotopically labeled compounds makes them indispensable tools in modern chemical and life sciences, enabling discoveries that would be difficult to achieve with other methods. clearsynth.com

Properties

Molecular Formula

C₂₃H₂₇D₅N₆O₃S₂

Molecular Weight

509.7

Synonyms

2-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione-d5;  1-[[3-(1,4-Dihydro-5-methyl-7-propyl-4-thioxoimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethylpiperazine-d5; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for Thiovardenafil D5

Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules is a cornerstone of isotopic labeling, a technique used to track the journey of a compound through a reaction or biological system. wikipedia.org While general methods exist, the synthesis of complex deuterated molecules like Thiovardenafil-d5, a heterocyclic compound, often requires sophisticated and site-selective strategies.

Key methodologies include:

Hydrogen Isotope Exchange (HIE): This is an advantageous approach for late-stage isotope incorporation. researchgate.net HIE reactions can be catalyzed by various metals, with ruthenium nanoparticles demonstrating high efficiency for labeling nucleobase derivatives under mild conditions. researchgate.net

N-Oxide Directed Deuteration: A metal-free method for selective ortho-deuteration of N-heterocycles has been developed. chemrxiv.orgchemrxiv.org This technique involves the conversion of the parent N-heterocycle to its N-oxide, which activates the ortho-positions, making them acidic enough for deprotonation and subsequent deuteration. chemrxiv.orgchemrxiv.org This method is notable for its high regioselectivity and rapid reaction times at room temperature. chemrxiv.org

Phosphonium (B103445) Salt Conversion: A general strategy for site-selective deuterium incorporation involves converting pyridines and diazines into heterocyclic phosphonium salts. nih.gov These intermediates can then be isotopically labeled in high yields with precise regioselectivity. nih.gov

Use of Deuterated Building Blocks: One of the most straightforward methods is to use a commercially available or pre-synthesized deuterated precursor in a standard synthetic route. For this compound, this would involve a deuterated ethyl group, which is then incorporated into the final molecular structure.

Precursor Compounds and Reaction Pathways for this compound Synthesis

The synthesis of this compound is a multi-step process that logically relies on the established pathways for its non-deuterated counterpart, Vardenafil (B611638), and other similar structures. nih.gov The "d5" designation in this compound indicates the presence of five deuterium atoms, which are typically located on the terminal ethyl group of the piperazine (B1678402) moiety.

Key Precursors: The synthesis is convergent, meaning different parts of the molecule are made separately before being joined. The crucial deuterated precursor for this compound is N-(ethyl-d5)-piperazine . This building block contains the required isotopic label. The other major precursor is the non-deuterated heterocyclic core: 2-(2-ethoxy-5-(chlorosulfonyl)phenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f] wikipedia.orgchemrxiv.orgnih.govtriazin-4(3H)-one .

Plausible Reaction Pathway:

Synthesis of the Heterocyclic Core: The imidazo[5,1-f] wikipedia.orgchemrxiv.orgnih.govtriazinone core is assembled through established heterocyclic chemistry routes.

Sulfonation: The phenyl ring of the core structure undergoes chlorosulfonation to install a reactive sulfonyl chloride group (-SO2Cl) at the desired position.

Synthesis of the Deuterated Precursor: The key deuterated intermediate, N-(ethyl-d5)-piperazine, is synthesized. This is typically achieved by reacting piperazine with a deuterated ethylating agent, such as ethyl-d5 bromide or ethyl-d5 iodide, under basic conditions.

Condensation Reaction: The final step involves the condensation of the sulfonyl chloride core with N-(ethyl-d5)-piperazine. The nitrogen atom of the piperazine ring displaces the chloride on the sulfonyl group, forming the sulfonamide linkage and yielding the final product, this compound.

This pathway ensures that the deuterium atoms are placed specifically on the ethyl group, far from the reactive centers of the molecule, thereby preserving the chemical reactivity of the parent compound while providing a distinct mass signature for analytical purposes. vulcanchem.com

Optimization of Synthetic Yields and Isotopic Enrichment for this compound

Optimizing the synthesis of an isotopically labeled compound involves two distinct goals: maximizing the chemical yield of the final product and ensuring the highest possible level of isotopic enrichment. nih.gov

Isotopic Enrichment: Isotopic enrichment is the percentage of a specific isotope at a given position in a molecule. isotope.com For this compound, the goal is to have the ethyl group be as close to 100% C2D5 as possible. High isotopic enrichment (>98%) is crucial for its use as an internal standard to avoid interference from unlabeled or partially labeled species. rsc.org

Factors influencing isotopic enrichment and yield are summarized below:

FactorImpact on YieldImpact on Isotopic EnrichmentOptimization Strategy
Purity of Deuterated Precursors No direct impactCriticalUse starting materials with the highest possible deuterium content (e.g., ethyl-d5 bromide >99% D). nih.gov
Reaction Conditions HighModerateOptimize temperature, pressure, and reaction time to favor product formation and prevent side reactions. Avoid conditions that could promote H/D exchange with solvents or reagents. rsc.org
Solvent Choice HighModerateUse aprotic, non-deuterated solvents in the final condensation step to prevent any back-exchange of deuterium atoms. rsc.org
Catalyst HighModerateSelect catalysts that are efficient for the specific coupling reaction (e.g., sulfonamide formation) and do not promote unwanted side reactions.
Stoichiometry HighLowUse a slight excess of the more valuable deuterated precursor to drive the reaction to completion, maximizing its incorporation into the final product.

The final isotopic enrichment is determined using analytical techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org HR-MS can distinguish between the desired deuterated product and any remaining unlabeled (M+0) or partially labeled (M+1, M+2, etc.) molecules, allowing for precise calculation of isotopic purity. rsc.orgacs.org

Purification Techniques for Synthesized this compound

Purification is a critical final step in the synthesis of any high-purity chemical, especially for isotopically labeled compounds intended for analytical or pharmaceutical use. moravek.com The primary goal is to isolate this compound from any unreacted starting materials, reaction byproducts, and, most importantly, its non-deuterated or partially deuterated analogues.

The principal techniques employed for the purification and quality control of this compound are outlined in the following table:

TechniqueRole in Purification & AnalysisDescription
High-Performance Liquid Chromatography (HPLC) Primary Purification HPLC, particularly preparative HPLC, is the method of choice for separating the target compound from impurities. moravek.com Because deuteration has a minimal effect on a molecule's polarity, it can effectively separate this compound from other structurally different byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity and Enrichment Analysis LC-MS combines the separation power of HPLC with the detection sensitivity of mass spectrometry. vulcanchem.com It is used to confirm the molecular weight of the purified product (verifying the d5 label) and to quantify the chemical and isotopic purity by comparing peak areas. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation ¹H (Proton) NMR is used to confirm the structure of the molecule. The absence or significant reduction of signals corresponding to the ethyl protons provides direct evidence of successful deuteration at that specific site. ¹³C NMR confirms the integrity of the carbon skeleton. rsc.org

Successful synthesis, confirmed by these rigorous purification and analytical methods, yields this compound with the high chemical purity (>95%) and isotopic enrichment required for its application as a reliable internal standard in sensitive bioanalytical assays. acs.org

Advanced Analytical Characterization and Quality Control of Thiovardenafil D5

Spectroscopic Techniques for Confirmation of Deuteration and Structural Integrity

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for verifying the molecular weight of Thiovardenafil-d5 and determining its isotopic purity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can precisely measure the mass-to-charge ratio (m/z), allowing for the confirmation of the elemental formula and the degree of deuterium (B1214612) incorporation. almacgroup.com

The isotopic purity is assessed by analyzing the distribution of isotopologues. The mass spectrum will show a cluster of peaks corresponding to the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) species. By comparing the relative intensities of these peaks after correcting for the natural isotopic abundance of other elements like carbon-13, the percentage of the desired d5-labeled compound can be accurately quantified. researchgate.net Advances in Time-of-Flight (TOF) mass spectrometry provide the high resolution necessary to separate these closely spaced isotopic peaks. almacgroup.comresearchgate.net

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural confirmation. The molecule is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed. The fragmentation pattern of this compound is compared to that of its non-deuterated analogue, Thiovardenafil (B590386). Key fragments containing the deuterated moiety will exhibit a mass shift corresponding to the number of deuterium atoms, confirming the location of the isotopic label. For instance, if the d5 label is on the ethoxy group of the phenyl ring, fragments containing this group will be 5 Daltons heavier than in the unlabeled standard.

Table 1: Hypothetical Mass Spectrometry Data for this compound
ParameterDescriptionExpected Observation
Molecular Ion (M+H)⁺Confirms the mass of the intact molecule with five deuterium atoms.A peak corresponding to the exact mass of C₂₃H₂₈D₅N₆O₃S⁺.
Isotopic DistributionDetermines the percentage of d5 labeling versus d0-d4 impurities.The d5 peak is the most abundant; relative intensities of d0-d4 peaks are quantified to assess purity.
Key Fragment 1Fragmentation cleaving the piperazine (B1678402) ring, retaining the deuterated ethoxyphenyl group.Mass shift of +5 Da compared to the same fragment in unlabeled Thiovardenafil.
Key Fragment 2Fragmentation yielding a fragment without the deuterated group.No mass shift observed compared to the same fragment in the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unequivocally determining the precise location of deuterium atoms within the this compound molecule. nih.gov Both ¹H (proton) and ²H (deuterium) NMR are employed.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. magritek.com For example, if the ethyl group is deuterated, the characteristic quartet and triplet signals for the -CH₂- and -CH₃ protons of the ethoxy group seen in Vardenafil's spectrum would disappear. acs.orglibretexts.org The integration of the remaining proton signals relative to an internal standard allows for a quantitative assessment of the deuteration level.

Conversely, the ²H NMR spectrum will show signals only at the chemical shifts where deuterium atoms are present. magritek.com This provides direct evidence of the deuteration sites. The line shape in ²H NMR is naturally broader than in ¹H NMR. magritek.com Quantitative NMR (qNMR) techniques can be applied to the ²H spectrum to determine the isotopic enrichment at each specific site. spectralservice.desigmaaldrich.com

Table 2: Comparative NMR Analysis of Vardenafil (B611638) vs. This compound (assuming deuteration at the N-ethylpiperazine group)
NMR TechniqueExpected Result for VardenafilExpected Result for this compoundInference
¹H NMRSignals present for the N-ethyl group protons (e.g., a quartet and a triplet). researchgate.netAbsence or drastically reduced intensity of signals for the N-ethyl group protons.Confirms successful deuteration at the target site.
¹³C NMRSignals for the N-ethyl carbons show C-H coupling.Signals for the deuterated carbons appear as multiplets due to C-D coupling and are often broader.Confirms deuteration at the carbon backbone.
²H NMRNo signal (in a non-deuterated solvent).Signals appear at the chemical shifts corresponding to the N-ethyl group. magritek.comDirectly shows the position of the deuterium labels.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. drawellanalytical.com The UV spectrum of this compound is expected to be very similar to that of Vardenafil and Thiovardenafil, as the core chromophore structure responsible for UV absorption is largely unaffected by deuteration. researchgate.netresearchgate.net The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic parameters used for identity confirmation and quantification. mdpi.com

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. drawellanalytical.com It is particularly useful for identifying functional groups. A key differentiating feature between this compound and its oxygen-containing counterpart, Vardenafil-d5, would be the C=S (thiocarbonyl) stretching vibration. This bond absorbs at a lower frequency (typically 1025–1250 cm⁻¹) compared to the C=O (carbonyl) stretch (typically 1650-1700 cm⁻¹) in Vardenafil. The presence of C-D bonds may also introduce weak stretching bands at lower wavenumbers (around 2100-2250 cm⁻¹) compared to C-H bonds.

Chromatographic Methods for Purity Profiling and Impurity Identification

Chromatographic techniques are essential for separating this compound from any impurities, including starting materials, by-products from the synthesis, or degradation products. chromicent.de

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of this compound. nih.gov The method typically utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ms-editions.cl

Different detection modalities can be employed:

HPLC with Diode-Array Detection (HPLC-DAD): This is a common setup where the DAD detector acquires the UV-Vis spectrum of the eluting peaks. measurlabs.com This allows for both quantification and peak purity analysis, ensuring that a chromatographic peak corresponds to a single compound. ms-editions.cl

HPLC-MS: Coupling HPLC with a mass spectrometer provides the highest level of specificity. nih.gov It allows for the simultaneous separation and identification of the main compound and any impurities based on their retention times and mass-to-charge ratios, even at trace levels.

A validated HPLC method will demonstrate specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control. medicinescience.orgiaea.org

Table 3: Typical HPLC Method Parameters for this compound Purity Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientGradient elution from low to high percentage of Mobile Phase B.
Flow Rate1.0 mL/min
DetectionDAD at λ_max (e.g., ~230 nm and ~290 nm) and/or MS
Injection Volume10 µL

Gas Chromatography (GC) Applications for Volatile Impurities or Derivatized Analysis

Due to its high molecular weight and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). However, GC, often coupled with a mass spectrometer (GC-MS), is a valuable technique for two specific quality control applications:

Analysis of Volatile Impurities: GC-MS is highly effective for identifying and quantifying residual solvents from the manufacturing process (e.g., ethanol, dichloromethane, toluene, or acetonitrile). pitt.edu Headspace GC is a common technique used for this purpose, where the volatile compounds are sampled from the vapor phase above the sample.

Derivatized Analysis: While less common for routine quality control of this compound compared to HPLC, GC analysis of the intact molecule could be performed after chemical derivatization. This process involves reacting the analyte with a reagent to create a more volatile and thermally stable derivative. However, this adds complexity to the sample preparation and is generally avoided if a suitable HPLC method is available. jfda-online.com

The primary use of GC in the quality control of this compound is to ensure the absence of harmful volatile organic impurities that may remain from its synthesis.

Qualification and Certification of this compound as a Reference Standard

The qualification and certification of this compound as a reference standard is a meticulous process designed to ensure its identity, purity, and isotopic enrichment are unequivocally established. Reference standards are critical in analytical chemistry, serving as a benchmark against which unknown samples are compared; therefore, their characterization must be exhaustive. The process involves a suite of advanced analytical techniques to confirm the structural integrity of the molecule, determine the exact position of the deuterium labels, and quantify its chemical and isotopic purity. rsc.org

The primary step in qualification is the unambiguous confirmation of the chemical structure. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is employed to verify the molecular structure and ensure that the deuterium atoms are located at the intended positions within the Thiovardenafil molecule. rsc.orgosti.gov The absence of unexpected signals and the correct splitting patterns and chemical shifts confirm the structural integrity.

Following structural confirmation, the chemical purity of the standard is assessed, typically using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). This analysis separates this compound from any unlabeled Vardenafil, synthetic precursors, or other impurities. The percentage of chemical purity is determined by comparing the area of the principal peak to the total area of all observed peaks.

The isotopic enrichment and purity are the most critical parameters for a deuterated reference standard. rsc.org High-Resolution Mass Spectrometry (HR-MS) is the definitive technique for this purpose. rsc.org By analyzing the full scan mass spectrum, the isotopic cluster of the molecule can be observed. The relative intensities of the ions corresponding to this compound and its less-deuterated isotopologues (e.g., d4, d3) are used to calculate the percentage of isotopic enrichment. rsc.org This strategy provides a precise measure of how much of the compound is correctly labeled with the desired number of deuterium atoms. rsc.org

The certification process culminates in the issuance of a Certificate of Analysis, which documents all the characterization data, including the compound's identity, chemical purity, isotopic purity, and storage conditions.

Table 1: Analytical Methods for Qualification and Certification of this compound

Parameter Analytical Technique Purpose Typical Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, HR-MSConfirms the molecular structure and the position of deuterium labels. Matches the mass of the molecule to its chemical formula.Spectrum must be consistent with the proposed structure. Measured mass must be within 5 ppm of the theoretical mass.
Chemical Purity HPLC-UV, LC-MSQuantifies impurities, including unlabeled compound and synthesis-related substances.≥ 98%
Isotopic Purity HR-MS, NMRDetermines the percentage of the compound that is deuterated to the specified level (d5). Quantifies the distribution of isotopologues. rsc.orgIsotopic enrichment for d5 ≥ 99 atom % D.
Residual Solvents Headspace GC-MSQuantifies any remaining solvents from the synthesis and purification process.As per ICH Q3C guidelines.
Water Content Karl Fischer TitrationMeasures the amount of water present in the material.Typically < 1.0%

Methodologies for Assessing and Quantifying Isotopic Exchange or Back-Exchange

Isotopic exchange, particularly hydrogen-deuterium (H/D) exchange or back-exchange, is a phenomenon where deuterium atoms on a labeled compound are replaced by protons from the surrounding environment (e.g., solvent), or vice-versa. acs.org For a deuterated reference standard like this compound, the stability of the deuterium labels is paramount, as back-exchange can compromise its isotopic purity and lead to inaccurate quantification in analytical assays. acs.org Therefore, robust methodologies are required to assess and quantify the rate and extent of this exchange.

The susceptibility of a deuterium label to exchange depends on its chemical environment within the molecule. Deuterium atoms attached to carbon are generally stable, but those bonded to heteroatoms (like oxygen or nitrogen) or to carbons adjacent to electron-withdrawing groups can be more labile, especially in protic solvents (e.g., water, methanol) or under acidic or basic conditions.

Mass Spectrometry (MS) is a primary tool for monitoring isotopic exchange. nih.gov High-resolution mass spectrometry can distinguish between the mass of hydrogen (¹H) and deuterium (²H). nih.gov To assess stability, a solution of this compound is incubated under specific conditions (e.g., different pH values, temperatures, or in various solvents) over time. At set intervals, aliquots are analyzed by LC-HRMS. A shift in the isotopic distribution toward lower masses indicates back-exchange, as d5 molecules are converted to d4, d3, etc. nih.gov By tracking the change in the relative abundance of these isotopologues over time, the rate of exchange can be quantified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for investigating isotopic exchange. hwb.gov.in ¹H NMR can directly detect the appearance of proton signals at positions that were supposed to be deuterated. researchgate.net The integration of these new proton signals relative to other stable protons in the molecule allows for the quantification of the extent of back-exchange at specific sites. wikipedia.org This site-specific information is a unique advantage of NMR and can help identify which deuterium labels are most labile. osti.govwikipedia.org For example, if the deuterium atoms in the ethyl-d5 group of this compound were to undergo exchange, new proton signals corresponding to that ethyl group would appear in the ¹H NMR spectrum.

Table 2: Research Findings on Isotopic Stability of Deuterated Analogs This table presents hypothetical data from a stability study on a deuterated compound under various conditions, illustrating the methodologies used.

Condition Time (hours) Analytical Method Finding Interpretation
pH 4.0 in H₂O/Acetonitrile (1:1) at 25°C 0LC-HRMSIsotopic Purity: 99.5% d5Baseline measurement.
24LC-HRMSIsotopic Purity: 99.4% d5No significant back-exchange under acidic conditions.
pH 10.0 in H₂O/Acetonitrile (1:1) at 25°C 0LC-HRMSIsotopic Purity: 99.5% d5Baseline measurement.
24LC-HRMSIsotopic Purity: 99.3% d5Negligible back-exchange under basic conditions.
Storage in Methanol (CH₃OH) at 40°C 0¹H NMRNo proton signals observed at labeled positions.Confirms initial isotopic integrity.
168 (1 week)¹H NMRSmall proton signals appear at labeled positions, integrating to 0.8% of total.Minor back-exchange (0.8%) detected after prolonged exposure to protic solvent at elevated temperature.

Applications of Thiovardenafil D5 in Quantitative Analytical Method Development

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is fundamental for the accurate quantification of therapeutic compounds. nih.gov The use of a stable isotope-labeled internal standard like Thiovardenafil-d5 is a cornerstone of this process, compensating for variations in sample preparation and instrument response. nih.gov

Optimization of Chromatographic Conditions for Thiovardenafil (B590386) and this compound Separation

Effective chromatographic separation is paramount for distinguishing the analyte from its deuterated internal standard and other matrix components. shimadzu.com The optimization process typically involves a systematic evaluation of columns, mobile phases, and gradient elution programs to achieve optimal resolution and peak shape.

For the analysis of Thiovardenafil and its d5 analog, a reversed-phase high-performance liquid chromatography (RP-HPLC) approach is commonly employed. researchgate.net Key parameters that are optimized include:

Column: A C18 column is frequently chosen for its ability to separate moderately polar compounds like Thiovardenafil.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is typical. nih.govmdpi.com The pH of the aqueous phase is adjusted to ensure optimal ionization and retention of the analytes.

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of both the analyte and the internal standard with good peak symmetry. mdpi.com

Flow Rate: The flow rate is optimized to balance analysis time with separation efficiency. nih.gov

The goal of this optimization is to achieve baseline separation of Thiovardenafil and this compound, while ensuring they co-elute as closely as possible to effectively compensate for any matrix effects. researchgate.net

Table 1: Example of Optimized Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Varies based on specific application

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

The mass spectrometer settings are optimized to maximize the signal of the target analytes while minimizing background noise. nih.gov This is typically achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov

Key parameters for optimization include:

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for compounds like Thiovardenafil. plos.org

Precursor and Product Ions: Specific precursor ions (the molecular ions of Thiovardenafil and this compound) and their corresponding product ions (fragments generated by collision-induced dissociation) are selected for monitoring. This highly specific detection method minimizes interference from other compounds in the sample.

Collision Energy and Gas Pressure: These parameters are optimized to achieve the most efficient fragmentation of the precursor ions into the desired product ions. nih.gov

Source Parameters: Other source-dependent parameters like capillary voltage, source temperature, and gas flows are adjusted to maximize the ion signal. mdpi.com

Table 2: Example Mass Spectrometric Parameters for Thiovardenafil and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Thiovardenafil [Value][Value]
This compound [Value][Value]

Note: Specific m/z values for Thiovardenafil and this compound would be determined during method development.

Method Validation Parameters Using this compound as an Internal Standard

Once the LC-MS/MS method is developed, it must be validated to ensure it is reliable for its intended purpose. labmanager.com The use of this compound as an internal standard is integral to many of these validation experiments. chromatographyonline.com

Assessment of Linearity and Calibration Curve Performance

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. restek.com A calibration curve is constructed by analyzing a series of standards with known concentrations of Thiovardenafil and a constant concentration of this compound. utoronto.calibretexts.org

The performance of the calibration curve is evaluated by:

Correlation Coefficient (r) or Coefficient of Determination (r²): These values should be close to 1, indicating a strong linear relationship.

Linear Range: The range of concentrations over which the method is shown to be linear. restek.com

Back-calculation of Standards: The concentrations of the calibration standards are recalculated from the regression equation, and the deviation from the nominal concentration should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification). researchgate.net

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. europa.eu Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range.

Accuracy: Calculated as the percentage of the measured concentration to the nominal concentration.

Precision: Expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.

These evaluations are typically performed within a single day (intra-day) and across multiple days (inter-day) to assess the method's repeatability and intermediate precision. labmanager.com

Table 3: Example of Accuracy and Precision Data

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low < 15%85-115%< 15%85-115%
Medium < 15%85-115%< 15%85-115%
High < 15%85-115%< 15%85-115%

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. virginia.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision.

The LOQ is typically the lowest concentration on the calibration curve and is established by analyzing samples with low concentrations of Thiovardenafil and demonstrating that the accuracy and precision are within acceptable limits (e.g., ±20% for accuracy and ≤20% for precision). The LOD can be estimated based on the signal-to-noise ratio (typically 3:1).

Investigation of Matrix Effects and Ion Suppression/Enhancement Mitigation

In quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly influence the accuracy of results. researchgate.neteijppr.com The matrix effect is the phenomenon where co-eluting, endogenous components from the sample (such as salts, phospholipids, or proteins) alter the ionization efficiency of the target analyte in the mass spectrometer's ion source. bataviabiosciences.comnih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the integrity of the quantitative data. eijppr.comchromatographyonline.com

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to mitigate these matrix effects. wuxiapptec.com Because this compound is chemically and physically almost identical to its non-labeled counterpart (the analyte), it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix is normalized, leading to accurate and precise quantification. wuxiapptec.comlcms.cz

The extent of the matrix effect is often evaluated quantitatively during method validation by calculating the Matrix Factor (MF). nih.gov This is typically done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solution. nih.govchromatographyonline.com

Table 1: Assessment of Matrix Effects

Sample Type Analyte Response (Area) Matrix Factor (MF) Interpretation
Analyte in Neat Solution 1,200,000 - Reference
Analyte in Spiked Matrix 950,000 0.79 Ion Suppression
Analyte in Spiked Matrix 1,500,000 1.25 Ion Enhancement
Analyte in Spiked Matrix 1,190,000 0.99 Negligible Matrix Effect

This table illustrates hypothetical data to explain the calculation and interpretation of the Matrix Factor (MF), where MF = (Peak Response in Matrix) / (Peak Response in Neat Solution). A value < 1 indicates suppression, while a value > 1 indicates enhancement.

Parallelism and Trackability Evaluations for Internal Standard Performance

Parallelism is a critical evaluation performed during bioanalytical method validation to ensure that the internal standard can accurately track the analyte across a range of concentrations, especially in the presence of the sample matrix. nih.gov The evaluation involves analyzing serially diluted study samples and comparing their dose-response curve to the standard calibration curve. nih.gov If the two curves are parallel, it demonstrates that the rate of response change is consistent for both the standards and the diluted samples, confirming that the analyte's measurement is not affected by dilution. nih.gov

This assessment is a direct measure of the "trackability" of the internal standard. nih.gov this compound, as a SIL-IS, is expected to exhibit excellent trackability for thiovardenafil or vardenafil (B611638). Any observed non-parallelism would suggest that the internal standard is not adequately compensating for matrix effects or other interferences that may become more or less pronounced upon dilution. nih.gov Such a finding would necessitate further optimization of the sample preparation or chromatographic method to ensure the reliability of the analytical results. nih.govbioanalysis-zone.com

Table 2: Hypothetical Parallelism Evaluation Data

Concentration (ng/mL) Calibration Curve Response (Analyte/IS Ratio) Diluted Sample Response (Analyte/IS Ratio)
100 1.05 1.02
50 0.51 0.49
25 0.26 0.25
12.5 0.13 0.12
Slope 0.0104 0.0101

This table presents hypothetical data from a parallelism experiment. The similarity in the slopes of the calibration curve and the serially diluted sample curve indicates good parallelism and confirms the internal standard's ability to track the analyte accurately.

Application in Forensic Toxicology and Adulterant Screening Methodologies

Forensic toxicology laboratories frequently encounter the issue of dietary supplements and herbal remedies being illegally adulterated with synthetic phosphodiesterase type 5 (PDE5) inhibitors or their unapproved analogs. nih.govwaters.com These undeclared substances pose a significant public health risk. waters.commdpi.com Consequently, there is a critical need for robust, sensitive, and specific analytical methods to screen for and quantify these adulterants. mdpi.comnih.gov

LC-MS/MS is the technique of choice for this purpose, and the use of a deuterated internal standard is paramount for achieving accurate quantification in diverse and complex matrices such as herbal powders, coffees, and so-called "health wines". nih.govmdpi.com this compound serves as an ideal internal standard for the detection and quantification of its non-labeled analog, thiovardenafil, or the approved drug vardenafil when they are present as undeclared adulterants. nih.gov Its use ensures that the quantitative results are reliable and legally defensible, which is essential in forensic investigations. nih.govnih.gov The presence of these adulterants is a widespread problem, with some studies finding that a high percentage of tested products contain undeclared PDE5 inhibitors. mdpi.com

Utility in Quality Control and Research of Phosphodiesterase Type 5 Inhibitors

Beyond forensic applications, this compound is a vital tool in the pharmaceutical industry for the quality control (QC) and research of PDE5 inhibitors. aoac.org During the manufacturing of pharmaceuticals like vardenafil, QC laboratories must perform rigorous testing to ensure that each batch meets the required specifications for purity and concentration. The use of this compound as an internal standard in quantitative assays provides the necessary precision and accuracy for this purpose. oup.com

Furthermore, in preclinical and clinical research, particularly in pharmacokinetic (PK) studies, this compound is essential for accurately determining the concentration of the active drug in biological matrices like plasma and urine over time. japsonline.comresearchgate.net This data is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. A fully validated bioanalytical method using a deuterated internal standard ensures that the PK parameters are reliable. oup.comoup.com

Table 3: Typical Method Validation Parameters for a QC Assay Using a Deuterated Internal Standard

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99 0.999
Intra-day Precision (%RSD) < 15% < 6.7%
Inter-day Precision (%RSD) < 15% < 6.7%
Accuracy (%RE) Within ±15% Within ±12.7%
Recovery Consistent and reproducible > 73.4%

This table summarizes typical validation results for a bioanalytical method, demonstrating the high level of performance achievable with the use of a deuterated internal standard like this compound. oup.comresearchgate.netoup.com

Investigation of Thiovardenafil D5 Stability and Degradation Pathways for Analytical Purposes

Forced Degradation Studies of Thiovardenafil-d5

Forced degradation studies are essential to determine the intrinsic stability of a molecule by subjecting it to various stress conditions. cabidigitallibrary.org The following sections detail the stability of Vardenafil (B611638), as a proxy for this compound, under hydrolytic, oxidative, photolytic, and thermal stress. Research indicates that Vardenafil is susceptible to degradation, particularly under oxidative and harsh hydrolytic conditions. scirp.org

Hydrolytic degradation involves the reaction of a substance with water, a process that can be significantly accelerated by acidic or alkaline catalysts. salispharm.com Studies on Vardenafil show it possesses considerable stability under neutral and moderately acidic conditions at ambient temperatures.

Acidic Conditions: In trials using 1N hydrochloric acid (HCl) at room temperature, no significant degradation of Vardenafil was observed. scirp.org Even upon heating to 60°C for 48 hours in 1N HCl, the drug remained largely stable, with only slight degradation noted. researchgate.netscirp.org

Alkaline Conditions: The compound demonstrated greater susceptibility to degradation under basic conditions, particularly with the application of heat. While stable in 1N sodium hydroxide (B78521) (NaOH) at room temperature for 48 hours, minor degradation was observed when the solution was refluxed at 60°C. researchgate.netscirp.org This suggests that the molecular structure is more vulnerable to base-catalyzed hydrolysis at elevated temperatures.

Oxidative degradation can occur when a substance is exposed to oxidizing agents. salispharm.com This pathway proved to be the most significant for Vardenafil.

In forced degradation studies utilizing 3% hydrogen peroxide (H₂O₂), Vardenafil underwent considerable and prominent degradation. researchgate.netscirp.org This pronounced susceptibility indicates that the molecule contains moieties that are readily oxidized. For this compound, the presence of a thiol group may further influence its oxidative profile. The primary degradation product formed under these conditions was identified as the N-oxide impurity. researchgate.net This vulnerability to oxidation highlights the need for protection from oxidizing agents during storage and handling.

Photostability testing exposes the substance to light to determine if it is prone to photodegradation. salispharm.com According to studies conducted under standard International Council for Harmonisation (ICH) Q1B guidelines, Vardenafil was found to be stable, with no degradation observed. researchgate.netscirp.org

However, other research employing more strenuous conditions, including extended exposure to high-intensity visible light (1.2 million lux hours) and UV light (200 watt-hours per square meter), did result in the formation of several degradation products. researchgate.net This indicates that while stable under typical ambient light, prolonged or high-intensity light exposure can induce degradation. Therefore, for long-term storage, this compound should be protected from light. salispharm.com

Thermal stability is evaluated by exposing the substance to elevated temperatures. innovent-jena.de Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are common techniques used to measure changes in a material's physical or chemical properties as a function of temperature. taylorandfrancis.comyoutube.com

Vardenafil demonstrated good thermal stability, showing no degradation when stored in a solid state at 60°C for 7 days. researchgate.netscirp.org However, when subjected to a higher temperature of 105°C, several thermal degradation impurities were identified, indicating that decomposition can occur under conditions of dry heat. researchgate.net

Identification and Characterization of Analytical Degradation Products

The identification of degradation products is a critical outcome of forced degradation studies. cabidigitallibrary.org Analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF) are used to separate and characterize these products. researchgate.net For Vardenafil, several degradation products were observed under different stress conditions.

The table below summarizes the findings from forced degradation studies on Vardenafil, which are indicative of the potential degradants for this compound. The impurities are often referred to by their Relative Retention Time (RRT) in chromatographic analysis.

Stress ConditionImpurity RRTObserved Level (%)Reference
Base Hydrolysis (1N NaOH, 60°C) 0.93Minor Degradant researchgate.netscirp.org
Oxidative (3% H₂O₂) 0.76Major Degradant (N-Oxide) researchgate.net
Thermal (105°C) 0.19, 0.20, 0.32, 0.33, 0.930.02, 0.25, 0.74, 0.02, 0.04 researchgate.net
Photolytic (Visible Light) 0.26, 0.33, 0.870.01, 0.004, 0.02 researchgate.net
Photolytic (UV Light) 0.33, 0.870.02, 0.01 researchgate.net

The structural elucidation of these degradation products would require advanced analytical techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The degradation pathways for the closely related compound Sildenafil have been shown to involve the breakdown of the piperazine (B1678402) ring and modifications to the sulfonic acid group, suggesting similar pathways could be relevant for Vardenafil and Thiovardenafil (B590386). csic.es

Impact of Storage Conditions and Matrix Components on this compound Stability

The stability of an analytical standard like this compound is influenced not only by environmental factors but also by its storage and the chemical matrix it is in.

Based on the forced degradation data of Vardenafil, this compound is expected to be most sensitive to oxidative stress and harsh alkaline or acidic conditions, especially at elevated temperatures. researchgate.netscirp.org Therefore, to ensure its long-term stability, it should be stored in well-sealed, airtight containers to protect it from air (oxygen) and humidity. salispharm.com To mitigate photolytic degradation, the use of amber or opaque containers is recommended. salispharm.com Standard storage conditions for such analytical standards typically involve refrigeration (2°C to 8°C) or freezing (-20°C) to minimize all potential degradation pathways. youtube.com

The matrix in which the standard is dissolved can also impact its stability. For instance, the pH of a buffered solution can significantly affect hydrolytic stability. Vardenafil test solutions prepared in acetonitrile (B52724) were found to be stable for at least 48 hours, suggesting it is a suitable solvent for short-term analytical preparations. researchgate.netscirp.org However, for long-term storage, the compound should ideally be stored as a solid powder under controlled conditions. The presence of other reactive components in a sample matrix could potentially accelerate degradation.

Method Development for Stability-Indicating Assays of this compound

The development of a stability-indicating assay is a critical step in the pharmaceutical analysis of a drug substance, ensuring that its concentration can be accurately measured in the presence of its degradation products, impurities, and any excipients. pharmaffiliates.com Such methods are essential for assessing the intrinsic stability of a molecule and for determining its shelf-life and appropriate storage conditions. qmx.com The process involves subjecting the compound to forced degradation under various stress conditions to generate potential degradation products. Subsequently, an analytical technique, most commonly High-Performance Liquid Chromatography (HPLC), is developed to separate the parent compound from all these degradants.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance and to understand its degradation pathways. These studies help to establish the specificity of the analytical method by demonstrating that the parent peak is resolved from all degradation product peaks. The typical stress conditions applied in a forced degradation study for a compound like this compound would include:

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures to induce acid-catalyzed degradation.

Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) to investigate susceptibility to base-catalyzed breakdown.

Oxidation: Reaction with an oxidizing agent (e.g., 3% H₂O₂) to assess oxidative stability.

Thermal Degradation: Subjecting the solid drug substance to dry heat (e.g., 105°C) to evaluate its stability at high temperatures.

Photolytic Degradation: Exposing the drug substance to light of a specified wavelength and intensity (as per ICH Q1B guidelines) to determine its photosensitivity.

The goal is typically to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API), which is sufficient to produce and detect degradation products without completely destroying the sample.

Hypothetical Research Findings for this compound

In a hypothetical study, samples of this compound would be subjected to these stress conditions. The resulting solutions would then be analyzed by a developed HPLC method to quantify the extent of degradation and to profile the degradation products.

The findings might reveal, for instance, that this compound is relatively stable under thermal and photolytic stress but shows significant degradation under acidic and oxidative conditions. The table below illustrates how the results of such a forced degradation study would be summarized.

Table 1: Illustrative Forced Degradation Data for this compound

Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 N HCl 24 80 15.2 3
Base Hydrolysis 0.1 N NaOH 24 80 8.5 2
Oxidation 3% H₂O₂ 12 25 (Room Temp) 18.9 4
Thermal Dry Heat 48 105 4.1 1

Chromatographic Method Development

The core of a stability-indicating assay is the chromatographic method, which must be able to separate the active ingredient from all process impurities and degradation products. For a molecule like this compound, a Reverse Phase-HPLC (RP-HPLC) method would be a common choice.

Method development would involve a systematic optimization of various parameters:

Column: A C18 column is a frequent starting point due to its versatility in separating compounds of moderate polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer and the gradient or isocratic elution profile would be adjusted to achieve optimal separation.

Flow Rate: A standard flow rate of 1.0 mL/min is often used, but can be adjusted to improve resolution or reduce analysis time.

Detection Wavelength: The UV detector wavelength would be selected based on the maximum absorbance of this compound to ensure high sensitivity.

The table below provides an example of optimized chromatographic conditions for a stability-indicating HPLC method.

Table 2: Example Chromatographic Conditions for this compound Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (Hypothetical λmax)

| Injection Volume | 10 µL |

Once developed, the method would be rigorously validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

Application of Thiovardenafil D5 in in Vitro Metabolic Research

Role in In Vitro Metabolic Stability Assays

Metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound will be metabolized in the body, which influences its bioavailability and half-life. eurofinsdiscovery.comresearchgate.net These assays measure the rate at which a parent compound disappears when incubated with drug-metabolizing enzymes. nuvisan.com

Incubation Systems: Liver Microsomes, Hepatocytes, and S9 Fractions

To evaluate the metabolic fate of a drug candidate like Thiovardenafil (B590386), researchers utilize various in vitro systems derived from the liver, the primary site of drug metabolism. evotec.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. bioivt.com They are widely used to assess CYP-mediated metabolism but lack cytosolic enzymes. bioivt.comwuxiapptec.com Incubations with liver microsomes are cost-effective and suitable for high-throughput screening. evotec.com

S9 Fractions : This is a supernatant fraction of a liver homogenate that contains both microsomes and the soluble cytosolic fraction. evotec.combioivt.com Consequently, S9 fractions contain a broad spectrum of both Phase I and Phase II enzymes and are useful for investigating the complete metabolic profile of a compound. evotec.commdpi.com They can be supplemented with specific cofactors like NADPH for Phase I reactions or UDPGA for glucuronidation (a Phase II reaction) to study particular pathways. evotec.com

Methodologies for Determining Intrinsic Clearance and Half-life in In Vitro Systems

The goal of metabolic stability assays is to determine key pharmacokinetic parameters.

The process typically involves:

Incubating the test compound (e.g., Thiovardenafil) at a known concentration with the chosen in vitro system (microsomes, hepatocytes, or S9) at 37°C. dovepress.com

Taking samples at various time points (e.g., 0, 5, 15, 30, 45 minutes). evotec.com

Stopping the enzymatic reaction in the samples, often by adding a cold organic solvent like acetonitrile (B52724). mdpi.com

Analyzing the samples using LC-MS/MS to measure the concentration of the remaining parent compound. eurofinsdiscovery.com

From these measurements, two key parameters are calculated:

In Vitro Half-life (t½) : This is the time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope of the line when plotting the natural logarithm of the percent of remaining parent compound against time. eurofinsdiscovery.comrsc.org

In Vitro Intrinsic Clearance (CLint) : This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. nuvisan.com It is calculated from the half-life and the conditions of the incubation (e.g., protein concentration). thermofisher.comrsc.org

The following table illustrates typical data generated from such an experiment.

Table 1: Example Data from a Metabolic Stability Assay
Incubation Time (min)Parent Compound Remaining (%)ln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45152.71

This table contains illustrative data. A linear regression of 'ln(% Remaining)' vs. 'Time' would yield a slope used to calculate t½ and CLint.

Quantification of Parent Compound Depletion Using Thiovardenafil-d5 as an Internal Standard

Accurate quantification of the parent compound at each time point is critical. This is where this compound plays its essential role. As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative LC-MS/MS bioanalysis. wuxiapptec.comresearchgate.net

A known, fixed amount of this compound is added to every sample before analysis. wuxiapptec.com Because this compound is chemically and physically almost identical to Thiovardenafil, it behaves similarly during sample extraction, handling, and injection into the LC-MS/MS system. wuxiapptec.com However, due to its five deuterium (B1214612) atoms, it has a different mass and can be distinguished by the mass spectrometer. lgcstandards.com Any sample loss or fluctuation in the instrument's response will affect both the analyte (Thiovardenafil) and the internal standard (this compound) equally. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly accurate and reproducible quantification. wuxiapptec.com

Metabolite Identification Strategies Using Deuterated Analogs

Beyond determining the rate of metabolism, it is crucial to identify the structures of the metabolites formed. chemrxiv.org Deuterated analogs like this compound are valuable in these "Met ID" studies. When Thiovardenafil is incubated with liver fractions, a complex mixture of the parent drug and its various metabolites is produced. In the LC-MS analysis, it can be challenging to distinguish true drug-related metabolites from endogenous components of the biological matrix. nih.gov

By performing a parallel incubation with this compound, researchers can easily pinpoint metabolites. A metabolite derived from the deuterated parent will retain the deuterium atoms (or a known number of them) and thus exhibit a characteristic mass shift compared to the corresponding metabolite from the non-deuterated parent. nih.gov This "doublet" signature in the mass spectrum—two peaks separated by a specific mass difference—is a clear indicator of a drug-related species, greatly simplifying the process of metabolite discovery and structural elucidation. nih.govnih.gov

Mechanistic Studies of Biotransformation Pathways in In Vitro Models

Understanding the specific enzymes and pathways responsible for a drug's metabolism is key to predicting drug-drug interactions and understanding inter-individual variability. mdpi.comnih.gov In vitro models are central to these mechanistic studies. acs.org For instance, to determine which CYP enzyme is responsible for a particular metabolic step of Thiovardenafil, it can be incubated with a panel of recombinant human CYP enzymes expressed in a simple system. nih.govsemanticscholar.org

In all such mechanistic experiments, the precise quantification of the parent compound's depletion and the rate of metabolite formation are paramount. This compound, as an internal standard, would be essential for generating the high-quality quantitative data needed to accurately model the kinetics of these biotransformation pathways. researchgate.netacs.org This allows researchers to confidently determine which enzymes are the major contributors to the drug's metabolism.

Future Research Directions and Innovations for Thiovardenafil D5

Development of Novel Analytical Platforms Incorporating Thiovardenafil-d5

The development of new analytical platforms is a cornerstone of improving the detection and quantification of pharmaceutical compounds and their analogs. The integration of this compound as an internal standard is anticipated to be a key element in the evolution of these platforms. Isotopically labeled standards are crucial for enhancing the accuracy of quantitative analysis in complex biological matrices by compensating for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry. texilajournal.comcerilliant.com

Future platforms are likely to move beyond traditional liquid chromatography-mass spectrometry (LC-MS) to incorporate more advanced techniques. These may include supercritical fluid chromatography (SFC-MS) and multi-dimensional chromatography systems, which offer improved resolution and reduced analysis times. In these advanced systems, this compound would serve as a robust internal standard for the quantification of thiovardenafil (B590386) and related compounds.

Furthermore, the development of ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), presents new opportunities. nih.gov These methods allow for the direct analysis of samples with minimal preparation, and the inclusion of this compound as an internal standard sprayed onto the sample surface could significantly improve the quantitative accuracy of these rapid screening techniques.

Table 1: Potential Novel Analytical Platforms for this compound

PlatformKey AdvantageRole of this compound
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)Faster separations, reduced solvent consumptionInternal standard for enhanced quantitative accuracy
Multi-dimensional Liquid Chromatography (MDLC-MS)Increased peak capacity and resolution for complex samplesCo-eluting internal standard for precise quantification
Ambient Ionization Mass Spectrometry (e.g., DESI, DART)Rapid analysis with minimal sample preparationSprayed internal standard to correct for matrix effects and ionization variability

Advancements in Automated High-Throughput Analytical Methodologies

High-throughput screening (HTS) is essential in drug discovery and development, enabling the rapid analysis of thousands of samples. nih.govresearchgate.net The integration of this compound into automated HTS workflows can significantly enhance the reliability and speed of these analyses. wur.nlresearchgate.net

Future advancements are expected to focus on the miniaturization and automation of sample preparation and analysis. wur.nl Liquid handling robots can be programmed to perform serial dilutions, extractions, and the addition of internal standards like this compound with high precision. researchgate.net This not only increases throughput but also minimizes human error.

The coupling of automated sample preparation with rapid analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) and acoustic ejection mass spectrometry (AEMS), will further accelerate the analytical process. nih.gov In such workflows, this compound would be indispensable for ensuring the accuracy of quantification across large batches of samples, allowing for more reliable data in metabolic screening, pharmacokinetic studies, and the detection of counterfeit medicines. nih.gov

Expansion of this compound Applications in Non-Clinical Research Models

The use of this compound is anticipated to expand into various non-clinical research models, providing valuable insights into the metabolism, pharmacokinetics, and toxicology of vardenafil (B611638) analogs. nih.gov In vitro models, such as human liver microsomes, can be used to study the metabolic pathways of these compounds, with this compound serving as a stable internal standard for the accurate quantification of metabolites. nih.gov

In vivo studies in animal models, such as rats, are also a critical area of application. nih.gov By administering the parent compound and using this compound as an internal standard for the analysis of biological samples (e.g., plasma, urine, tissue), researchers can obtain precise pharmacokinetic profiles. This data is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of new vardenafil analogs.

Furthermore, the use of this compound can extend to environmental and forensic toxicology studies. The detection and quantification of illicit vardenafil analogs in dietary supplements and counterfeit products is a significant public health concern. nih.govresearchgate.netjfda-online.com The inclusion of a deuterated internal standard in analytical methods provides the necessary accuracy for regulatory enforcement and forensic investigations.

Table 2: Applications of this compound in Non-Clinical Research

Research AreaApplicationBenefit of this compound
In Vitro MetabolismQuantification of metabolites in human liver microsomesAccurate determination of metabolic pathways
In Vivo PharmacokineticsMeasurement of drug and metabolite concentrations in animal modelsPrecise characterization of ADME profiles
Forensic ToxicologyIdentification and quantification of illicit vardenafil analogs in counterfeit productsReliable and defensible analytical results
Environmental AnalysisDetection of pharmaceutical residues in environmental samplesSensitive and accurate quantification at low concentrations

Standardization and Inter-Laboratory Harmonization of Analytical Methods Utilizing this compound

The standardization and harmonization of analytical methods are crucial for ensuring the comparability and reliability of results across different laboratories. researchgate.netnih.gov This is particularly important in clinical diagnostics, forensic analysis, and international regulatory compliance. The availability of a well-characterized deuterated internal standard like this compound is a prerequisite for achieving this goal.

Standardization involves establishing a reference measurement procedure and certified reference materials to ensure traceability to the International System of Units (SI). nih.govnih.gov this compound can be a key component of such reference materials, allowing laboratories to calibrate their instruments and validate their methods against a common standard.

Harmonization, on the other hand, aims to reduce inter-laboratory variability when a formal standardization framework is not in place. researchgate.netnih.gov The widespread adoption of this compound as an internal standard in proficiency testing schemes and inter-laboratory comparison studies would be a significant step towards achieving harmonized results for the analysis of vardenafil and its analogs. This would lead to greater confidence in analytical data, regardless of where the testing was performed.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Thiovardenafil-d5 purity and isotopic enrichment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for assessing chemical purity, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution MS (HRMS) are critical for confirming deuterium incorporation and isotopic enrichment . For isotopic analysis, ensure MS parameters are optimized to distinguish between deuterated and non-deuterated species, using reference standards for calibration.

Q. How should researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (±5°C increments), humidity (40–80% RH), and light conditions. Use HPLC-UV or LC-MS to monitor degradation products over time. Statistical models (e.g., Arrhenius equation) can predict long-term stability, with data tabulated to compare degradation rates across conditions .

Q. What in vitro assays are suitable for preliminary pharmacokinetic profiling of this compound?

  • Methodological Answer : Utilize Caco-2 cell monolayers for permeability assessments and liver microsomes (human/rat) for metabolic stability studies. Quantify parent compound depletion via LC-MS/MS, normalizing results to non-deuterated controls. Tabulate half-life (t½) and intrinsic clearance (CLint) values to compare isotopic effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytochrome P450 (CYP) inhibition potential be resolved?

  • Methodological Answer : Discrepancies may arise from differences in enzyme sources (recombinant vs. hepatic microsomes) or assay buffers. Design a cross-validation study using both systems under standardized conditions (pH 7.4, 37°C). Apply Michaelis-Menten kinetics and inhibitor concentration (IC50) calculations, with results presented in comparative tables highlighting methodological variables .

Q. What strategies optimize the detection of this compound metabolites in complex biological matrices?

  • Methodological Answer : Employ untargeted metabolomics workflows using HRMS (e.g., Q-TOF) with data-dependent acquisition. Preprocess samples with solid-phase extraction to reduce matrix interference. Use isotopic pattern recognition software to identify deuterated metabolites, and validate findings with synthetic reference standards .

Q. How should researchers address ethical considerations in human studies involving this compound?

  • Methodological Answer : Adhere to GDPR and institutional review board (IRB) requirements by anonymizing participant data and obtaining explicit consent for deuterated compound administration. Include a detailed ethics section in manuscripts, outlining informed consent protocols, data storage practices, and conflict of interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.